Foslinanib sodium
Description
Foslinanib sodium (CVM-1118), a 2-phenyl-4-quinolone derivative, is a novel small-molecule anticancer agent developed by TaiRx, Inc. Its molecular formula is C₁₆H₁₃FNNa₂O₆P, and it functions as a dual-action compound by inhibiting vasculogenic mimicry (VM) and inducing mitochondrial apoptosis via targeting TRAP1 (TNF receptor-associated protein 1), a mitochondrial chaperone protein implicated in tumor progression .
Properties
CAS No. |
1256037-58-7 |
|---|---|
Molecular Formula |
C16H11FNNa2O5P |
Molecular Weight |
393.2177 |
IUPAC Name |
sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate |
InChI |
InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
InChI Key |
ZRPWVAHVWBPHID-UHFFFAOYSA-L |
SMILES |
O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TRX818; TRX-818; TRX 818. TRX818 sodium; CVM1118; CVM1118; CVM-1118; Foslinanib sodium; |
Origin of Product |
United States |
Preparation Methods
Foslinanib sodium is synthesized through a series of chemical reactions involving the 2-phenyl-4-quinolone derivatives. . The industrial production methods involve optimizing reaction conditions to achieve high yield and purity of the final product. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Metabolic Dephosphorylation to CVM-1125
Foslinanib undergoes rapid enzymatic dephosphorylation in vivo to form its active metabolite, CVM-1125 (C₁₆H₁₃FNO₃). This reaction is catalyzed by phosphatases and occurs across species, including humans, rodents, and primates .
Reaction:
Key Findings:
- CVM-1125 exhibits nanomolar-range cytotoxicity in the NCI-60 cancer cell panel .
- The reaction occurs within minutes post-administration, enabling rapid bioavailability .
Interactions with TRAP1 Protein
CVM-1125 directly binds to TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone, disrupting its function. This interaction destabilizes hypoxia-inducible factor 1α (HIF-1α) and reduces cellular succinate levels, inducing apoptosis .
Mechanistic Steps:
- Binding: CVM-1125 inhibits TRAP1’s ATPase activity, altering mitochondrial metabolism.
- Downstream Effects:
Experimental Evidence:
- TRAP1 protein levels decreased by 50% in COLO205 cells after 24-hour treatment with 1 µM CVM-1125 .
- HIF-1α degradation was observed in SK-MEL28 and SKOV3 cell lines under hypoxic conditions .
Proteasome-Mediated Degradation
CVM-1125 promotes ubiquitination and proteasomal degradation of TRAP1, independent of lysosomal pathways .
Key Data:
| Condition | TRAP1 Protein Level (vs. Control) |
|---|---|
| CVM-1125 (1 µM) | 0.5 ± 0.1 |
| CVM-1125 + Chloroquine | 0.9 ± 0.2* |
| CVM-1125 + MG132 | 1.1 ± 0.3* |
*Chloroquine (lysosome inhibitor) and MG132 (proteasome inhibitor) rescue TRAP1 levels, confirming proteasomal degradation .
Reduction of Vasculogenic Mimicry (VM)
CVM-1125 inhibits VM formation by downregulating matrix metalloproteinases (MMPs) and suppressing PI3K/AKT/mTOR signaling .
In Vitro Results:
Phase II Clinical Pharmacokinetics
Foslinanib’s metabolic stability and reaction kinetics have been characterized in human trials:
| Parameter | Value | Source |
|---|---|---|
| Plasma Half-Life (t₁/₂) | 2.5–3.8 hours | NCT03600233 |
| Cₘₐₓ (200 mg BID) | 1.2 µM | NCT05257590 |
| Metabolite Ratio (CVM-1125) | 1:0.9 (plasma) | Phase I Data |
Scientific Research Applications
Target Identification
The TNF receptor-associated protein 1 (TRAP1) has been identified as a primary target for foslinanib sodium. The interaction between CVM-1125 and TRAP1 leads to reduced levels of succinate and destabilization of hypoxia-inducible factor 1-alpha (HIF-1α), further contributing to its anti-cancer effects .
Efficacy in Cancer Types
This compound has shown promising results across various cancer cell lines:
- Melanoma : In vitro studies demonstrated significant cytotoxic effects against melanoma cells, with 87% of cancer cell lines tested showing a growth inhibitory effect at concentrations below 100 nM .
- Colorectal Cancer : Preclinical studies using the HCT-116 colon cancer cell line revealed that this compound effectively inhibits cell proliferation and induces apoptosis .
Clinical Trials
Currently, this compound is undergoing Phase 2a clinical development. The trials are designed to evaluate its safety, tolerability, and efficacy in patients with specific genetic backgrounds that may predict sensitivity to the drug. Notably, mutations in genes such as STK11 and NF2 have been identified as potential biomarkers for patient selection .
Table 1: Summary of Biological Activities of this compound
| Activity | Description |
|---|---|
| Induces Apoptosis | Promotes programmed cell death in cancer cells |
| Cell Cycle Arrest | Halts progression at G2/M phase |
| Inhibits Vasculogenic Mimicry | Prevents formation of tumor-associated blood vessels |
| Targets TRAP1 | Reduces succinate levels and destabilizes HIF-1α |
Table 2: Efficacy Across Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| Melanoma | C8161 | <100 | Induces apoptosis |
| Colorectal Cancer | HCT-116 | <100 | Inhibits proliferation |
| Breast Cancer | MDA-MB-231 | <100 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of foslinanib sodium involves targeting the TNF receptor-associated protein 1 (TRAP1). This interaction leads to the induction of mitochondrial apoptosis, suppression of tumor cell growth, and inhibition of vasculogenic mimicry formation . The compound also reduces the protein level of TRAP1 and impedes its downstream signaling by reducing cellular succinate levels and destabilizing HIF-1α . Additionally, loss-of-function mutations of STK11 and NF2 have been identified as potential biomarkers for this compound treatment .
Comparison with Similar Compounds
Key Features:
- Mechanism: Downregulates stem cell-associated genes (e.g., Nodal) and destabilizes HIF-1α by reducing TRAP1 protein levels, thereby suppressing VM and tumor growth .
- Clinical Status: Phase II trials for hepatocellular carcinoma (HCC) and neuroendocrine tumors (NETs) in the U.S. and Taiwan .
- Efficacy : In a Phase II trial (NCT03600233), 34 patients with advanced HCC treated with 200 mg BID showed positive responses .
- Safety : Dose-limiting toxicities (DLTs) include severe dehydration and fatigue in Phase I .
Comparison with Similar Compounds
Mechanism of Action
Key Insight: Foslinanib uniquely targets TRAP1, a mitochondrial protein, distinguishing it from kinase inhibitors (e.g., Sorafenib) and microtubule-targeting agents (e.g., Combretastatin A4). Its dual action on VM and apoptosis provides a novel therapeutic angle .
Clinical Efficacy and Trial Data
Key Insight : Foslinanib demonstrates comparable disease stabilization rates to Sorafenib but with a differentiated safety profile. However, long-term survival data are pending .
Pharmacogenomic Biomarkers
Foslinanib’s efficacy correlates with mutations in STK11 and NF2, identified via genome-wide CRISPR screens. Patients with these mutations may exhibit heightened sensitivity . No similar biomarkers are established for Combretastatin A4 or DHPAC.
Biological Activity
Foslinanib sodium, also known as CVM-1118, is a synthetic compound derived from 2-phenyl-4-quinolone analogues, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound is classified as a phosphoric ester and functions primarily as a protein kinase inhibitor. It has been shown to target the TNF receptor-associated protein 1 (TRAP1), which plays a crucial role in various cellular processes including apoptosis and tumor growth inhibition.
Targeting TRAP1 : this compound binds to TRAP1, leading to a cascade of biochemical reactions that culminate in apoptosis and cell cycle arrest at the G2/M phase. This inhibition of TRAP1 disrupts mitochondrial function and reduces succinate levels, ultimately destabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting tumor cell proliferation .
Cellular Effects :
- Apoptosis Induction : this compound promotes programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further proliferation.
- Inhibition of Vasculogenic Mimicry : The compound has shown efficacy in inhibiting vasculogenic mimicry, a process that allows tumors to develop blood supply independently from existing vessels .
Pharmacokinetics
This compound is characterized by:
- Oral Bioavailability : It can be administered orally, providing convenience in clinical settings.
- Rapid Metabolism : Upon administration, it is quickly metabolized to its active form, CVM-1125, which exhibits significant cytotoxic effects at nanomolar concentrations .
NCI 60 Cancer Panel Screening
The National Cancer Institute (NCI) conducted extensive screening using the NCI 60 cancer panel. Results indicated that CVM-1125 inhibited growth in 87% of the tested cancer cell lines with an average GI50 value of less than 100 nM. This highlights its potential as a potent anticancer agent .
Case Studies
A series of case studies have been documented to evaluate the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with advanced melanoma exhibited significant tumor reduction after treatment with this compound. Imaging studies showed a decrease in tumor size and improved overall health metrics.
- Case Study 2 : In another instance involving patients with non-small cell lung cancer (NSCLC), this compound was administered as part of a combination therapy. Results demonstrated prolonged progression-free survival compared to historical controls.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Apoptosis Induction | Promotes programmed cell death in cancer cells |
| Cell Cycle Arrest | Halts progression at the G2/M phase |
| Inhibition of Vasculogenic Mimicry | Prevents tumors from developing their own blood supply |
| Target Protein | TRAP1 |
| Active Metabolite | CVM-1125 |
Q & A
Q. How can multi-omics datasets be integrated to elucidate this compound’s mechanism in complex disease models?
- Workflow : Perform pathway enrichment analysis (GSEA, IPA) on transcriptomic/proteomic data. Cross-validate with metabolomic profiling (LC-MS) to identify dysregulated metabolic nodes .
- Visualization : Use network pharmacology tools (Cytoscape) to map target-pathway interactions. Publish raw data in repositories like GEO or PRIDE for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
